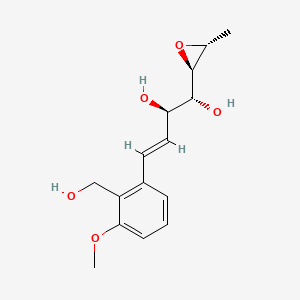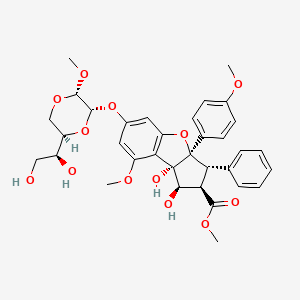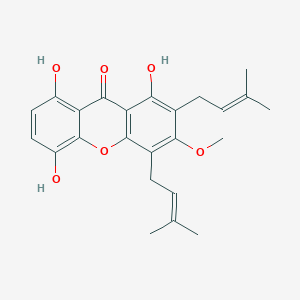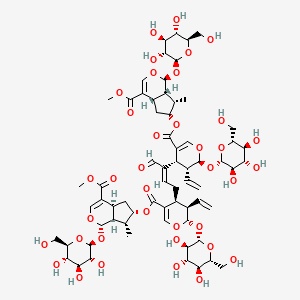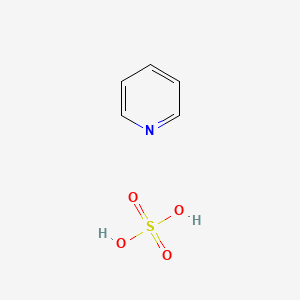
(1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid is a 1-amino-2-ethylcyclopropanecarboxylic acid.
Scientific Research Applications
Ethylene Biosynthesis and Plant Development
(Vanderstraeten & Van Der Straeten, 2017) and (Polko & Kieber, 2019) discuss the role of 1-aminocyclopropane-1-carboxylic acid (ACC), closely related to (1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid, in plant development. ACC is a direct precursor of ethylene, a plant hormone regulating various vegetative and developmental processes. The studies highlight the regulation of ACC synthesis, its transport, and its role as an ethylene-independent signal in plant growth and development.
Ethylene Signaling and Mutant Analysis
Research by (Shin et al., 2015) identifies the role of LYSINE HISTIDINE TRANSPORTER1 (LHT1) in the uptake of ACC in Arabidopsis thaliana. The study provides molecular genetic evidence supporting the involvement of amino acid transporters in ACC transport, influencing ethylene responses in plants. Similarly, (Barry, Llop-Tous, & Grierson, 2000) explores the regulation of 1-aminocyclopropane-1-carboxylic acid synthase gene expression during the transition from system-1 to system-2 ethylene synthesis in tomato, providing insights into the mechanisms of ethylene production in fruits.
Pharmaceutical Applications
(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA), a derivative of (1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid, is a key pharmacophoric unit in hepatitis C virus (HCV) NS3/4A protease inhibitors, as discussed by (Sato et al., 2016). This research underscores the demand for asymmetric synthesis of this compound for drug development, emphasizing its critical role in the pharmaceutical industry.
Enzymatic Conversion and Inhibitor Synthesis
The enzymatic conversion of 1-amino-2-ethylcyclopropanecarboxylic acid stereoisomers to 1-butene by pea epicotyls and a cell-free system is analyzed by (McKeon & Yang, 2004). Their study indicates that only specific stereoisomers of this compound are preferentially converted, revealing insights into the enzyme-substrate specificity. Additionally, (Zhao & Liu, 2002) focus on synthesizing a labeled derivative of this compound as an inactivator of 1-aminocyclopropane-1-carboxylate deaminase, a bacterial enzyme involved in ethylene synthesis, offering potential for targeted enzyme inhibition.
properties
Product Name |
(1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6-/m0/s1 |
InChI Key |
RLHIWMRQDUCBDO-NJGYIYPDSA-N |
Isomeric SMILES |
CC[C@H]1C[C@]1(C(=O)O)N |
SMILES |
CCC1CC1(C(=O)O)N |
Canonical SMILES |
CCC1CC1(C(=O)O)N |
synonyms |
1-AEC 1-amino-2-ethylcyclopropane-1-carboxylic acid 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1R-cis)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1R-trans)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1S-cis)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1S-trans)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (cis)-(+-)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (trans)-(+-)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (trans)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, 2H-labeled coronamic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




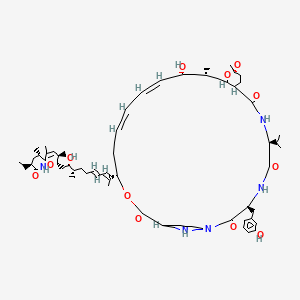
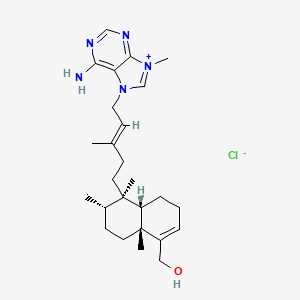
![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)

![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)
